METHYL 3-[(3-FLUOROPHENYL)METHYL]-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Overview
Description
Methyl 3-[(3-fluorophenyl)methyl]-7-methyl-2,4-dioxo-1-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(3-fluorophenyl)methyl]-7-methyl-2,4-dioxo-1-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the following steps:
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds such as ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Cyclization and Functionalization: The intermediate compounds undergo cyclization and functionalization reactions to form the pyrido[2,3-d]pyrimidine core.
Final Esterification: The final step involves esterification to introduce the methyl ester group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Common solvents and reagents used in industrial production include tetrahydrofuran, borohydride, and trifluoroborate ether complexes .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-fluorophenyl)methyl]-7-methyl-2,4-dioxo-1-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The fluorophenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
Methyl 3-[(3-fluorophenyl)methyl]-7-methyl-2,4-dioxo-1-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a neuroprotective and anti-neuroinflammatory agent.
Pharmacology: The compound is evaluated for its antiviral, anticancer, and antimicrobial activities.
Biological Research: It is used in studies involving cell viability assays, molecular docking, and protein interaction analysis.
Industrial Applications: The compound’s derivatives are explored for their potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-[(3-fluorophenyl)methyl]-7-methyl-2,4-dioxo-1-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate involves several molecular targets and pathways:
Inhibition of ER Stress: The compound reduces the expression of endoplasmic reticulum chaperones, thereby mitigating ER stress.
Apoptosis Inhibition: It inhibits apoptosis markers such as cleaved caspase-3 in neuronal cells.
NF-kB Pathway: The compound interferes with the NF-kB inflammatory pathway, reducing the production of inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds share a similar pyrimidine core and exhibit neuroprotective and anti-inflammatory properties.
Indole Derivatives: Indole-based compounds also show a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
Methyl 3-[(3-fluorophenyl)methyl]-7-methyl-2,4-dioxo-1-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate stands out due to its unique combination of a fluorophenyl group and a pyrido[2,3-d]pyrimidine core, which contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 3-[(3-fluorophenyl)methyl]-7-methyl-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O4/c1-14-11-18(22(29)31-2)19-20(25-14)27(17-9-4-3-5-10-17)23(30)26(21(19)28)13-15-7-6-8-16(24)12-15/h3-12H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAIBJZJCWYZMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)N(C(=O)N(C2=O)CC3=CC(=CC=C3)F)C4=CC=CC=C4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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